molecular formula C10H8F3NO B11741296 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- CAS No. 176722-51-3

3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)-

Cat. No.: B11741296
CAS No.: 176722-51-3
M. Wt: 215.17 g/mol
InChI Key: PTCXQMALTDIQMW-UHFFFAOYSA-N
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Description

3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)-: is an organic compound with the molecular formula C10H8F3NO It is a trifluoromethylated enone, which means it contains a trifluoromethyl group (CF3) attached to a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- can be achieved through several methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the continuous synthesis method is often preferred. This involves continuously introducing raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The product is then continuously extracted, which enhances the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- is unique due to the presence of both the trifluoromethyl group and the phenylamino group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

176722-51-3

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

4-anilino-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-7,14H

InChI Key

PTCXQMALTDIQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=CC(=O)C(F)(F)F

Origin of Product

United States

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